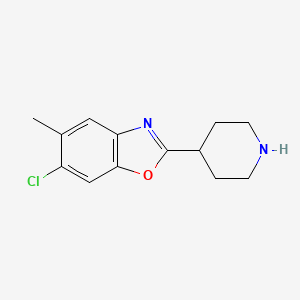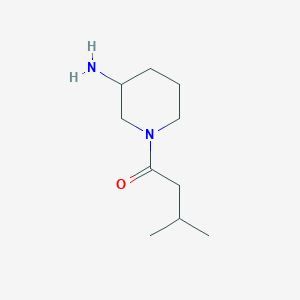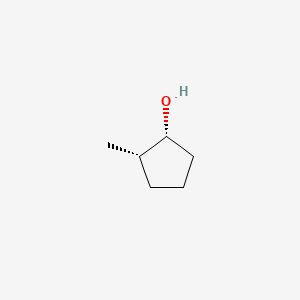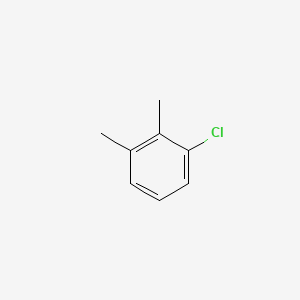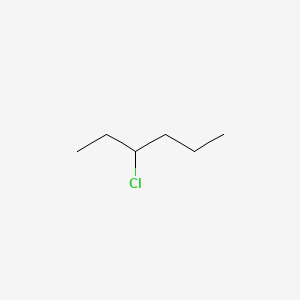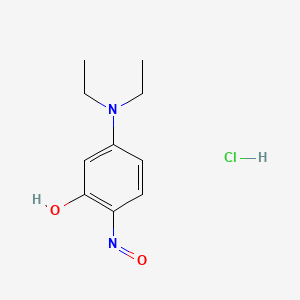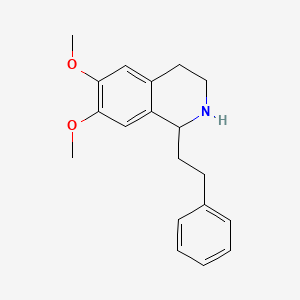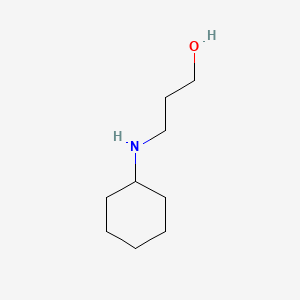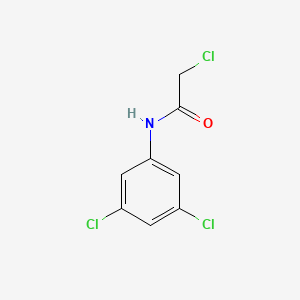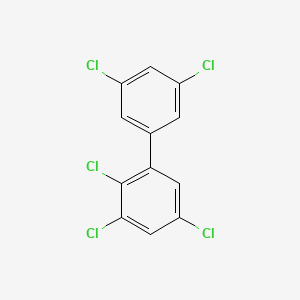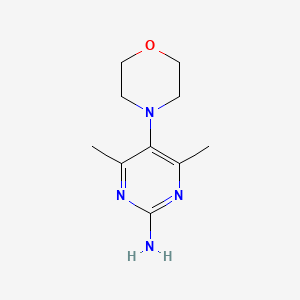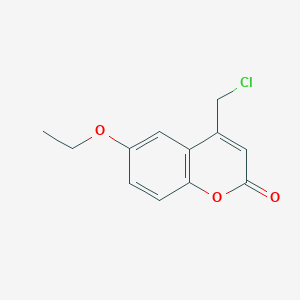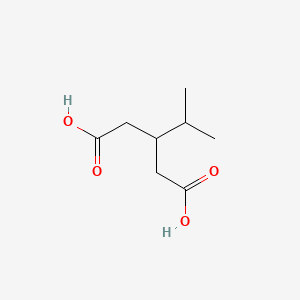
3-Isopropylglutaric acid
Overview
Description
3-Isopropylglutaric acid, also known as beta-Isopropylglutaric acid or 3-(propan-2-yl)pentanedioic acid, is a chemical compound with the molecular formula C8H14O4 . It has a molecular weight of 174.1944 .
Molecular Structure Analysis
3-Isopropylglutaric acid contains a total of 25 bond(s); 11 non-H bond(s), 2 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 2 carboxylic acid(s) (aliphatic) and 2 hydroxyl group(s) . The molecule contains a total of 26 atom(s). There are 14 Hydrogen atom(s), 8 Carbon atom(s) and 4 Oxygen atom(s) .
Physical And Chemical Properties Analysis
3-Isopropylglutaric acid has a density of 1.156g/cm3, a boiling point of 313°C at 760 mmHg, a refractive index of 1.471, and a flash point of 157.3°C . Its vapour pressure is 0.000111mmHg at 25°C .
Scientific Research Applications
Biotechnological Production
Enhanced Production of 3-Hydroxypropionic Acid : Research by (Rathnasingh et al., 2009) focused on producing 3-Hydroxypropionic acid (3-HP), a derivative of 3-Isopropylglutaric acid, using genetically modified Escherichia coli. They achieved the highest level of 3-HP production from glycerol, showcasing the potential of microbial synthesis for industrial chemical production.
Microbial Biosynthesis of Polyglutamic Acid : (Buescher & Margaritis, 2007) discussed the production and applications of Polyglutamic Acid (PGA), highlighting microbial production methods involving Bacilli. This has implications for applications in drug delivery, food products, and more.
Medical and Pharmaceutical Research
- 3-Methylglutaconic Acidemia in Metabolic Disorders : Research by (Kelley & Kratz, 1995) explored the role of 3-Methylglutaconic acid, related to 3-Isopropylglutaric acid, in Smith-Lemli-Opitz Syndrome. They found that patients with this syndrome had increased plasma levels of 3-Methylglutaconic acid, suggesting its potential role in diagnosing certain metabolic disorders.
Environmental Applications
- Secondary Organic Aerosol Analysis : (Claeys et al., 2007) identified hydroxydicarboxylic acids, including compounds similar to 3-Isopropylglutaric acid, in aerosols. This research is significant for understanding atmospheric chemistry and environmental pollution.
Chemical Synthesis
- Synthesis of Glutaric Acids : (Adamo et al., 2007) described methods for preparing 3-arylglutaric acids, which are structurally related to 3-Isopropylglutaric acid. These methodologies are crucial for creating synthetic intermediates used in various chemical industries.
Analytical Chemistry
- Identification of Organic Compounds in Aerosols : (Jaoui et al., 2005) conducted studies to compare polar organic compounds in atmospheric particulates with those produced in laboratory settings, including compounds similar to 3-Isopropylglutaric acid. This research aids in tracing the sources of environmental pollutants.
properties
IUPAC Name |
3-propan-2-ylpentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-5(2)6(3-7(9)10)4-8(11)12/h5-6H,3-4H2,1-2H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKCQQMLUHXLCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50194468 | |
| Record name | 3-Isopropylglutaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50194468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropylglutaric acid | |
CAS RN |
4165-99-5 | |
| Record name | 3-(1-Methylethyl)pentanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4165-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Isopropylglutaric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004165995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Isopropylglutaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50194468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-isopropylglutaric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.835 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-allyl-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1360968.png)
